rac-Arimoclomol Maleic Acid-d10
Description
Significance of Proteostasis in Cellular Health and Disease Pathogenesis
Proteostasis, or protein homeostasis, is the dynamic process of maintaining a balanced and functional proteome within a cell. nih.govrupress.org This intricate network involves the synthesis, folding, trafficking, and degradation of proteins to ensure their proper function and prevent the accumulation of misfolded or damaged proteins. nih.govnews-medical.net The cell employs sophisticated quality control systems, including molecular chaperones and degradation pathways like the ubiquitin-proteasome system and autophagy, to manage the proteome. nih.gov
A breakdown in proteostasis can lead to the accumulation of toxic protein aggregates, a hallmark of many debilitating diseases. news-medical.netnih.gov These include neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as metabolic diseases, cardiovascular conditions, and certain cancers. nih.govnews-medical.net The age-related decline in the efficiency of the proteostasis network is considered a major risk factor for many of these conditions, highlighting the critical role of protein homeostasis in maintaining cellular and organismal health. nih.gov
Overview of the Heat Shock Response (HSR) System as a Therapeutic Target
The Heat Shock Response (HSR) is a primary cellular defense mechanism activated by various stress conditions, including heat, oxidative stress, and the presence of misfolded proteins. nih.govyoutube.com A key outcome of the HSR is the increased synthesis of Heat Shock Proteins (HSPs), which act as molecular chaperones to protect and repair cellular proteins. nih.govnih.gov
Given its central role in cellular protection and protein quality control, the HSR system has become an attractive therapeutic target. nih.govnih.gov Modulating the HSR holds the potential to combat diseases characterized by protein misfolding and aggregation. nih.gov Therapeutic strategies aim to either induce the expression of protective HSPs or inhibit the activity of specific chaperones that may be supporting disease progression, such as in some cancers. nih.gov The ability to manipulate this fundamental cellular defense mechanism opens up new avenues for drug discovery and the treatment of a wide range of critical illnesses. nih.govnih.gov
Role of Heat Shock Factor 1 (HSF1) and Heat Shock Proteins (HSPs) in Stress Response
Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the HSR in eukaryotic cells. nih.govtaylorandfrancis.com Under normal conditions, HSF1 exists in an inactive, monomeric state in the cytoplasm, often in a complex with HSP90. nih.gov Upon cellular stress, HSF1 is released, trimerizes, and moves to the nucleus. taylorandfrancis.com In the nucleus, it binds to specific DNA sequences called heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. taylorandfrancis.comresearchgate.net
This leads to the increased production of various Heat Shock Proteins (HSPs), which are categorized into families based on their molecular weight (e.g., HSP90, HSP70, HSP60). nih.gov These proteins function as molecular chaperones, performing a variety of essential tasks to maintain proteostasis. alzdiscovery.orgexlibrisgroup.com They assist in the proper folding of newly synthesized proteins, refold misfolded proteins, prevent protein aggregation, and target irreparably damaged proteins for degradation. youtube.comalzdiscovery.org The induction of HSPs, particularly HSP70, has been shown to be protective in numerous disease models. nih.gov The activity of HSF1 is tightly regulated; as HSP levels rise, they bind to HSF1, promoting its return to an inactive state, thus creating a feedback loop. taylorandfrancis.com
Research Findings on Arimoclomol (B1213184)
Arimoclomol is a hydroxylamine (B1172632) derivative that acts as a co-inducer of the heat shock response. nih.govdrugbank.com Its mechanism is not to directly induce the HSR, but rather to prolong the activation of HSF1, leading to an amplified production of HSPs, notably HSP70. drugbank.comguidetopharmacology.org This enhancement of the cellular stress response is thought to be the basis for its therapeutic potential in conditions associated with protein misfolding and cellular stress. alzdiscovery.org
| Property | Finding | Source |
| Mechanism of Action | Co-inducer of Heat Shock Proteins (HSPs) | guidetopharmacology.org |
| Prolongs the activation of Heat Shock Factor 1 (HSF1) | guidetopharmacology.org | |
| Does not directly induce HSPs or cellular stress | drugbank.com | |
| Key Target | Heat Shock Protein 70 (HSP70) | nih.gov |
| Therapeutic Rationale | Addresses cellular stress and protein misfolding | alzdiscovery.org |
Arimoclomol has been investigated for its potential to treat several neurodegenerative diseases. The table below summarizes the outcomes of some clinical trials.
Properties
Molecular Formula |
C₁₈H₁₄D₁₀ClN₃O₇ |
|---|---|
Molecular Weight |
439.91 |
Synonyms |
N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate-d10 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Rac Arimoclomol Maleic Acid D10 Action
Core Modulatory Effects on the Heat Shock Response
rac-Arimoclomol Maleic Acid-d10 is characterized as a co-inducer of the heat shock response (HSR). alzdiscovery.orgwikipedia.orgnih.gov Unlike direct inducers that trigger the HSR by causing cellular stress, this compound acts to amplify a pre-existing stress response. nih.govnih.gov This function allows it to enhance the cell's natural defense mechanisms against damage from misfolded proteins. als-mnd.org
Stabilization of HSF1-Heat Shock Element (HSE) Interaction
The primary mechanism of action involves the master regulator of the HSR, the Heat Shock Transcription Factor 1 (HSF1). guidetopharmacology.org Arimoclomol (B1213184) prolongs the activation of HSF1 and stabilizes its interaction with Heat Shock Elements (HSEs), which are specific DNA sequences in the promoter regions of heat shock genes. nih.govnih.govoup.comnih.gov This stabilization does not directly induce HSF1 activation but rather extends the duration of its binding to HSEs once the HSR has been initiated by cellular stress. nih.gov This prolonged interaction leads to sustained transcription of the target heat shock protein (HSP) genes. nih.gov
Co-induction and Amplification of Inducible Heat Shock Protein Expression (e.g., HSP70, BiP)
As a consequence of stabilizing the HSF1-HSE complex, arimoclomol amplifies the expression of inducible HSPs. guidetopharmacology.orgnpuk.org This co-induction is particularly notable for Heat Shock Protein 70 (HSP70), a critical molecular chaperone involved in protein folding and repair. nih.govnih.govpatsnap.com Research has demonstrated that treatment with arimoclomol significantly upregulates the expression of HSP70 and other cytoprotective HSPs, such as HSP90, in various preclinical models. oup.comnih.gov The compound's effect extends to the endoplasmic reticulum, where it can enhance the Unfolded Protein Response (UPR) and potentially increase levels of BiP, another crucial chaperone, by activating HSF1. nih.gov
Table 1: Research Findings on Arimoclomol's Effect on Heat Shock Protein Expression
| Heat Shock Protein | Model System | Observed Effect | Citation(s) |
|---|---|---|---|
| HSP70 | SOD1(G93A) Mouse Model of ALS | Increased expression, leading to motor neuron rescue and extended lifespan. | guidetopharmacology.orgnih.gov |
| HSP70 | P23H Transgenic Rat Model of Retinitis Pigmentosa | Arimoclomol treatment further increased Hsp70 levels that were already slightly elevated by the pre-existing stress. | nih.gov |
| HSP70 | Npc1-/- Mouse Model of Niemann-Pick disease type C | Administration of arimoclomol restored Hsp70 levels in the brain. | nih.gov |
| HSP70 | Human Neuronal Cells (SH-SY5Y) | Co-application with celastrol (B190767) enhanced induction of HSPA1A (Hsp70-1). | nih.gov |
| HSP90 | P23H Transgenic Rat Model of Retinitis Pigmentosa | Arimoclomol treatment increased Hsp90 expression levels. | nih.gov |
| HSP40 (DNAJB1) | Human Neuronal Cells (SH-SY5Y) | Co-application with celastrol enhanced induction of DNAJB1. | nih.gov |
| HSP27 (HSPB1) | Human Neuronal Cells (SH-SY5Y) | Co-application with celastrol enhanced induction of HSPB1. | nih.gov |
Selective Potentiation of Pre-existing Cellular Stress Responses
A defining characteristic of this compound's mechanism is its ability to selectively potentiate cellular stress responses that are already active. nih.gov The compound does not induce a stress response in healthy, unstressed cells. nih.gov This selectivity is therapeutically significant, as it targets only the cells experiencing proteotoxic stress. For instance, in a rat model of retinitis pigmentosa where the mutant P23H rhodopsin protein induces both the HSR and the UPR, arimoclomol treatment was shown to enhance both of these pre-existing responses, leading to improved photoreceptor survival. nih.gov This indicates that the compound can amplify the cell's own attempts to manage protein misfolding.
Regulation of Intracellular Protein Homeostasis
By amplifying the HSR, this compound plays a crucial role in maintaining intracellular protein homeostasis, or proteostasis. patsnap.com This is fundamental to its neuroprotective effects observed in various disease models. nih.gov
Mitigation of Aberrant Protein Folding and Misfolding
The upregulation of molecular chaperones like HSP70 directly addresses the problem of aberrant protein folding. alzdiscovery.orgpatsnap.com These chaperones assist in the correct folding of newly synthesized proteins and can refold proteins that have become misfolded due to cellular stress or mutation. alzdiscovery.orgnih.gov In the context of Niemann-Pick disease type C (NPC), arimoclomol is thought to facilitate the proper physiological folding of the mutated NPC1 protein, thereby helping to restore its function. alzdiscovery.orgnih.gov This chaperone-mediated refolding can prevent the formation of toxic protein species.
Influence on Protein Aggregation and Clearance Pathways (e.g., Aβ, α-synuclein, TDP-43)
A common pathological hallmark of many neurodegenerative diseases is the accumulation of toxic protein aggregates. padiracinnovation.orgnih.gov By promoting proper folding and refolding, this compound helps prevent the initial misfolding events that lead to aggregation. alzdiscovery.orgpatsnap.com Furthermore, enhanced HSP expression can facilitate the clearance of protein aggregates through pathways like the ubiquitin-proteasome system and autophagy. nih.gov Research has explored the effect of arimoclomol on several key pathological proteins.
Amyloid-β (Aβ): In Alzheimer's disease, the aggregation of Aβ peptides is a central event. padiracinnovation.org A recent study using arimoclomol-loaded nanomicelles reported a significant reduction in the aggregation of Aβ₁₋₄₂ in vitro, suggesting a potential therapeutic application in targeting this pathology. nih.gov
α-synuclein: The aggregation of α-synuclein is characteristic of Parkinson's disease and other synucleinopathies. nih.gov The same nanomicelle study demonstrated that arimoclomol could also reduce the aggregation of α-synuclein. nih.gov Other research has proposed testing arimoclomol in preclinical models of Parkinson's disease based on its potential to enhance chaperone-mediated refolding of α-synuclein. michaeljfox.org
TDP-43: The mislocalization and aggregation of TAR DNA-binding protein 43 (TDP-43) is found in the vast majority of amyotrophic lateral sclerosis (ALS) cases and a significant portion of frontotemporal dementia (FTD) cases. padiracinnovation.orgmassgeneral.org Arimoclomol has been evaluated in multiple preclinical models of ALS. nih.govnih.gov While some studies in cultured motor neurons have indicated that arimoclomol may be an inefficient HSP co-inducer in certain ALS models, it still demonstrated protective effects against some measures of toxicity, suggesting that its neuroprotective properties may extend beyond simple HSP induction. nih.govbiorxiv.org In a mouse model of ALS/FTD caused by a VCP mutation, arimoclomol was shown to prevent neuronal loss and reduce the aggregation of pathology-associated proteins. padiracinnovation.orgresearchgate.net
Table 2: Research Findings on Arimoclomol's Influence on Pathological Protein Aggregation
| Pathological Protein | Associated Disease(s) | Research Finding | Citation(s) |
|---|---|---|---|
| Amyloid-β (Aβ) | Alzheimer's Disease | Arimoclomol-loaded nanomicelles significantly reduced Aβ₁₋₄₂ aggregation in vitro. | nih.gov |
| α-synuclein | Parkinson's Disease, Synucleinopathies | Arimoclomol-loaded nanomicelles significantly reduced α-synuclein aggregation in vitro. | nih.gov |
| TDP-43 | Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD) | In a VCP mouse model of ALS/FTD, arimoclomol ameliorated pathology. In other ALS models, it showed protective effects even with inefficient HSP induction. | nih.govpadiracinnovation.orgbiorxiv.org |
| Mutant SOD1 | Amyotrophic Lateral Sclerosis (ALS) | Arimoclomol treatment delayed disease progression and improved motor neuron survival in SOD1(G93A) mice, a model characterized by SOD1 aggregation. | nih.govnih.gov |
| Mutant Rhodopsin | Retinitis Pigmentosa | Arimoclomol reduced aggregation of mutant P23H rod opsin in a cell model. | nih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Arimoclomol |
| Arimoclomol Citrate |
| BiP (Binding immunoglobulin protein) |
| Celastrol |
| Miglustat |
| RGFP963 |
| Riluzole |
| Vorinostat (SAHA) |
| Bortezomib (Velcade) |
| Tocainide |
| FTI-277 |
Effects on Lysosomal and Autophagic Pathways
Arimoclomol demonstrates significant effects on the interconnected pathways of lysosomal function and autophagy, which are crucial for cellular homeostasis. Its mechanism involves the enhancement of cellular machinery responsible for clearing protein aggregates and dysfunctional organelles. medicinesresources.nhs.uknpuk.orgnpuk.org
Activation and Translocation of Transcription Factors EB (TFEB) and E3 (TFE3)
A primary mechanism of Arimoclomol's action is the activation and subsequent nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govbohrium.com These transcription factors are master regulators of lysosomal biogenesis and autophagy. nih.govelifesciences.org In vitro studies on fibroblasts from patients with Niemann-Pick disease type C (NPC) and in HeLa cells, Arimoclomol treatment was shown to significantly increase the translocation of TFEB and TFE3 from the cytoplasm to the nucleus. nih.govzevra.com This nuclear translocation is a critical initiating step that triggers a cascade of downstream events aimed at rescuing cellular functions. nih.govbohrium.com For instance, in healthy human fibroblasts, Arimoclomol was found to enhance the binding of TFE3 to the promoter regions of specific target genes. zevra.com
Upregulation of Coordinated Lysosomal Expression and Regulation (CLEAR) Genes
Table 1: CLEAR Genes Upregulated by Arimoclomol
| Gene | Function | Observed Effect | Reference |
|---|---|---|---|
| NPC1 | Lysosomal cholesterol trafficking | Expression increased in fibroblasts. | nih.govzevra.com |
| NPC2 | Binds cholesterol, facilitates transfer to NPC1 | Expression increased in fibroblasts. | zevra.com |
| GBA | Encodes Glucocerebrosidase, involved in glycolipid degradation | Expression increased in fibroblasts. | zevra.comnih.gov |
| GLA | Encodes alpha-galactosidase A, involved in glycolipid degradation | Expression increased in fibroblasts. | zevra.com |
| MCOLN1 | Encodes Mucolipin-1, a lysosomal calcium channel | Expression increased in fibroblasts. | zevra.com |
| SQSTM1 | Encodes p62, an autophagy receptor protein | Expression increased in fibroblasts. | zevra.comfda.gov |
| HSPA1A | Encodes Hsp70, a heat shock protein | Expression increased in fibroblasts. | fda.gov |
Amelioration of Lysosomal Dysfunction and Lipid Accumulation
A direct consequence of enhancing the lysosomal machinery is the amelioration of lysosomal dysfunction, particularly the reduction of stored lipids characteristic of lysosomal storage diseases like Niemann-Pick disease type C (NPC). nih.govnih.gov In NPC, mutations in NPC1 or NPC2 genes lead to the toxic accumulation of unesterified cholesterol and other lipids within lysosomes. bohrium.comresearchgate.net
Arimoclomol has been shown to reduce this lipid burden. nih.govbohrium.com By upregulating the expression of functional NPC1 protein and other lysosomal components, it helps clear the accumulated cholesterol. nih.gov In fibroblast models of NPC, Arimoclomol treatment significantly reduced the accumulation of unesterified cholesterol. nih.gov This functional improvement is a key therapeutic outcome of its mechanism of action. zevra.com
Crosstalk with Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of many proteins. When misfolded proteins accumulate, it triggers a state of ER stress, activating a protective signaling network called the Unfolded Protein Response (UPR). nih.govyoutube.com The UPR aims to restore homeostasis but can trigger cell death if stress is prolonged. nih.gov
Arimoclomol's primary action as a heat shock response (HSR) amplifier intersects with the UPR. nih.gov The HSR, mediated by Heat Shock Factor 1 (HSF1), upregulates molecular chaperones like HSP70, which help refold and clear misfolded proteins, thereby alleviating the burden on the ER. drugbank.compatsnap.com Studies have shown that Arimoclomol can potentiate the UPR in the presence of ER stress. nih.gov For example, in a rat model of retinitis pigmentosa caused by a misfolded rhodopsin protein, Arimoclomol treatment enhanced both the HSR and the UPR, leading to reduced protein aggregation and improved photoreceptor survival. nih.gov This suggests a cooperative relationship where Arimoclomol boosts the cell's protein quality control systems at both the cytosolic (HSR) and ER (UPR) levels, leading to a more robust and integrated stress response. nih.govuniupo.ityoutube.com
Engagement of Anti-inflammatory Cellular Mechanisms
Chronic cellular stress and protein aggregation can often trigger inflammatory responses, particularly in neurodegenerative diseases. Arimoclomol has demonstrated anti-inflammatory effects at the cellular level. A study investigating Arimoclomol-loaded nanomicelles found that they exerted potent anti-inflammatory effects in an acute inflammation model, significantly reducing leukocyte and neutrophil counts. nih.gov This suggests that by mitigating the primary cellular stressors—protein misfolding and lysosomal dysfunction—Arimoclomol can secondarily dampen the downstream inflammatory cascades that contribute to tissue damage. nih.gov
Preclinical Pharmacological Characterization of Rac Arimoclomol Maleic Acid D10
Preclinical Pharmacokinetics
The study of how an organism affects a drug, referred to as pharmacokinetics, is crucial in preclinical development. For Arimoclomol (B1213184), these studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The deuterated form, rac-Arimoclomol Maleic Acid-d10, serves a critical role in these analyses.
Blood-Brain Barrier Permeability and Central Nervous System Distribution
A significant characteristic of Arimoclomol is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. nih.govomicsonline.org This permeability is a critical feature for a drug aimed at treating neurodegenerative diseases. drugbank.comnih.gov
Preclinical studies have demonstrated that Arimoclomol penetrates the CNS. nih.gov Evidence from animal models and cerebrospinal fluid analysis in clinical trials involving patients with amyotrophic lateral sclerosis (ALS) has confirmed the presence of the compound in the CNS. nih.govgrantome.com The ability to access the brain and spinal cord is fundamental to its mechanism of action in neurological disorders. nih.gov
In silico and in vitro models are often used to predict and confirm BBB permeability of drug candidates. nih.govmdpi.comsemanticscholar.org While specific data for Arimoclomol's permeability coefficients from such models are not detailed in the provided results, its confirmed presence in the CNS in vivo underscores its capacity to traverse the BBB. nih.govgrantome.com
Metabolic Pathways and Metabolite Identification (e.g., utilization of deuterated analogs like -d10)
The metabolic fate of Arimoclomol in the body has been characterized, with the primary pathways being glutathionation, O-glucuronidation, and N-O-oxime cleavage. drugbank.com The use of deuterated analogs like this compound is instrumental in precisely identifying and quantifying these metabolites.
In pharmacokinetic studies, a deuterated version of a drug, such as this compound, is used as an internal standard for analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov Because deuterium (B1214612) is a stable, non-radioactive heavy isotope of hydrogen, its incorporation into the Arimoclomol molecule creates a compound that is chemically identical to the parent drug but has a higher molecular weight. researchgate.netnih.govnih.gov
This mass difference allows the analytical instrument to distinguish between the administered drug (Arimoclomol) and the internal standard (this compound) that is added to biological samples at a known concentration. This technique enables highly accurate quantification of the drug and its metabolites in plasma, tissues, and other biological matrices. researchgate.netnih.govresearchgate.net The stability of the carbon-deuterium bond can also sometimes alter metabolic rates, a property that is intentionally exploited in the design of some drugs to improve their pharmacokinetic profiles. researchgate.netnih.gov
In Vivo Tissue Distribution and Elimination Kinetics in Animal Models
Following administration, Arimoclomol is distributed throughout the body. The mean apparent volume of distribution at steady-state in healthy adult subjects is reported to be 211 L, indicating extensive tissue distribution. nih.gov Preclinical studies in animal models are essential for understanding this distribution pattern in more detail. nih.govnih.govresearchgate.net
Regarding its elimination, studies in healthy male subjects who received a single radiolabeled dose of Arimoclomol showed that approximately 77.5% of the dose was recovered in the urine, with 42% as the unchanged parent compound, and about 12% was found in the feces. drugbank.comnih.gov This indicates that renal excretion is the primary route of elimination for Arimoclomol and its metabolites. The mean apparent clearance of Arimoclomol is approximately 34 L/hr, and its elimination half-life is around four hours in healthy adults. drugbank.com
Preclinical pharmacokinetic parameters in animal models provide foundational data for predicting human pharmacokinetics. Below is a representative table of pharmacokinetic parameters for Arimoclomol, derived from data available for healthy human subjects, which are informed by initial preclinical animal studies.
| Parameter | Value | Source |
| Mean Apparent Clearance (CL/F) | 34 L/hr | drugbank.com |
| Mean Apparent Volume of Distribution (Vz/F) | 211 L | nih.gov |
| Elimination Half-Life | ~4 hours | drugbank.com |
| Primary Route of Elimination | Renal | drugbank.comnih.gov |
| Fecal Excretion (% of dose) | ~12% | drugbank.comnih.gov |
| Urinary Excretion (% of dose) | ~77.5% (42% unchanged) | drugbank.comnih.gov |
This table presents pharmacokinetic data for Arimoclomol in humans, which is the culmination of preclinical and clinical evaluation.
Preclinical Pharmacodynamics
Pharmacodynamics explores what a drug does to the body. For Arimoclomol, its primary pharmacodynamic effect is the co-induction of the Heat Shock Response (HSR), a cellular mechanism that protects against stress. omicsonline.orgnih.govnih.gov
Molecular Biomarker Analysis of HSR Activation in Biological Systems
Arimoclomol is not a direct inducer of the HSR but acts as a co-inducer or amplifier. omicsonline.orgnih.gov It is thought to prolong the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in this pathway. omicsonline.orgdrugbank.com This prolonged activation enhances the interaction of HSF1 with Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, leading to increased expression of Heat Shock Proteins (HSPs), particularly HSP70. omicsonline.orgdrugbank.com
HSPs function as molecular chaperones, assisting in the proper folding of proteins, preventing protein aggregation, and aiding in the refolding or degradation of misfolded or damaged proteins. nih.govresearchgate.net In preclinical models of diseases characterized by protein misfolding, such as Niemann-Pick disease type C (NPC) and certain forms of ALS, Arimoclomol has been shown to increase the levels of HSP70. nih.govnih.govnpuk.org This increase in HSP70 is a key biomarker of Arimoclomol's pharmacodynamic activity. nih.govnpuk.org For instance, in a cell model of P23H rod opsin retinitis pigmentosa, Arimoclomol treatment led to a significant increase in Hsp70 levels. nih.gov
The table below summarizes key molecular biomarkers associated with Arimoclomol's HSR activation.
| Biomarker | Effect of Arimoclomol | Disease Context | Source |
| Heat Shock Factor 1 (HSF1) | Prolonged activation | General HSR | omicsonline.orgdrugbank.com |
| Heat Shock Protein 70 (HSP70) | Increased expression | NPC, ALS, Retinitis Pigmentosa | nih.govnih.govnpuk.orgnih.gov |
| Unesterified Cholesterol | Reduction in accumulation | NPC | npuk.org |
| Lyso-SM-509 | Reduction | NPC | nih.gov |
Cellular Pathway Analysis in Response to Compound Administration
The administration of Arimoclomol initiates a cascade of events at the cellular level, primarily stemming from the amplification of the HSR. In the context of NPC, a lysosomal storage disease, Arimoclomol's effects extend to improving lysosomal function. nih.govnih.govzevra.com
In vitro studies have shown that Arimoclomol can lead to the increased nuclear translocation of transcription factor EB (TFEB) and transcription factor E3 (TFE3). nih.gov These transcription factors are master regulators of lysosomal biogenesis and autophagy. Their activation leads to the increased expression of genes within the Coordinated Lysosomal Expression and Regulation (CLEAR) network. nih.govfda.gov This, in turn, can enhance the clearance of accumulated lipids, such as cholesterol, which is a hallmark of NPC pathology. nih.gov
Furthermore, in models of rhodopsin-associated retinitis pigmentosa, Arimoclomol was found to potentiate not only the HSR but also the unfolded protein response (UPR), another crucial cellular stress response pathway. nih.gov This suggests a broader impact on cellular proteostasis mechanisms. In some familial ALS models, while the induction of the stress-inducible HSPA1A was limited, Arimoclomol demonstrated neuroprotective properties that may be independent of robust HSP induction, indicating a complex mechanism of action. nih.govbiorxiv.org
The cellular pathways influenced by Arimoclomol are multifaceted, with the central theme being the reinforcement of cellular defense and housekeeping mechanisms against stress and protein misfolding. alzdiscovery.orgnih.gov
Therapeutic Potential and Disease Modeling with Rac Arimoclomol Maleic Acid D10 in Preclinical Settings
Neurodegenerative Disease Models
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disorder characterized by the progressive loss of motor neurons. nih.gov A pathological hallmark in both sporadic and some familial forms of ALS is the misfolding and aggregation of proteins. clinicaltrials.govnih.gov Preclinical studies using transgenic mouse models that overexpress a mutant form of human superoxide (B77818) dismutase 1 (SOD1), a common cause of familial ALS, have been instrumental in evaluating potential therapies. nih.gov
In the G93A SOD1 mouse model, Arimoclomol (B1213184) demonstrated a significant therapeutic effect. nih.gov Its mechanism of up-regulating molecular chaperones is thought to help cells manage the stress caused by misfolded proteins like mutant SOD1. clinicaltrials.gov Research in these preclinical models has shown that Arimoclomol can be neuroprotective. clinicaltrials.govnih.gov These promising findings in animal models supported the investigation of Arimoclomol in clinical trials for patients with SOD1-mutant ALS. nih.govclinicaltrials.govharvard.edu
Table 1: Research Findings in ALS Preclinical Models
| Model System | Key Findings | Reference |
|---|---|---|
| SOD1 Transgenic Mouse | Extended survival; demonstrated neuroprotective effects. | clinicaltrials.gov |
Niemann-Pick disease type C (NPC) is a rare, fatal lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes. nihr.ac.uktandfonline.com These mutations lead to the accumulation of cholesterol and other lipids within lysosomes, causing widespread cellular dysfunction, particularly in the brain and liver. nihr.ac.ukgoogle.com
Preclinical research has utilized various models, including the Npc1-/- (also known as Npc1nih) mouse and patient-derived fibroblasts. tandfonline.comnih.gov The Npc1-/- mouse model recapitulates key features of human NPC, such as progressive neurological decline, cerebellar atrophy, and hypomyelination. tandfonline.comnih.gov In these mice, treatment with HSP amplifiers like Arimoclomol or a related compound, bimoclomol, improved myelination, increased the number of mature oligodendrocytes in the cerebellum, and improved neurological symptoms. nih.gov
Studies using fibroblasts from NPC patients have shown that Arimoclomol can attenuate lysosomal storage and increase the levels of the rescue protein HSP70. nih.govtandfonline.com Furthermore, in patient fibroblasts with specific missense mutations, Arimoclomol treatment increased the quantity of the NPC1 protein. google.com
Table 2: Research Findings in NPC Preclinical Models
| Model System | Key Findings | Reference |
|---|---|---|
| Npc1-/- Mice | Improved cerebellar myelination; increased mature oligodendrocytes; improved neurological symptoms. | nih.gov |
Gaucher disease (GD) is a lysosomal storage disorder resulting from mutations in the GBA gene, which encodes the enzyme acid beta-glucosidase (GCase). nih.govbiorxiv.org These mutations often disrupt the proper folding and transport of GCase, leading to its reduced activity in the lysosome and the accumulation of its substrate. nih.govresearchgate.net
Arimoclomol has been investigated in preclinical GD models, including primary skin fibroblasts and neuron-like cells derived from GD patients. nih.govbiorxiv.org In these cellular models, Arimoclomol was found to induce key heat shock proteins, such as the ER-resident HSP70 (BiP). nih.govbiorxiv.org This amplification of the heat shock response led to several beneficial effects:
Enhanced folding and maturation of the mutated GCase enzyme. nih.govbiorxiv.org
Increased residual activity of GCase. nih.gov
Improved transport of GCase to its correct location within the lysosome. nih.govresearchgate.net
These positive effects were observed across several common GD genotypes, including L444P and N370S, in both fibroblast and neuronal cell models, suggesting potential for treating the neuronopathic forms of the disease. nih.govbiorxiv.orgresearchgate.net
Table 3: Research Findings in GD Preclinical Models
| Model System | Key Findings | Reference |
|---|---|---|
| GD Patient-derived Fibroblasts | Induced HSP70 (BiP); enhanced folding, maturation, and activity of mutant GCase; improved lysosomal localization of GCase. | nih.govbiorxiv.org |
Alzheimer's and Parkinson's diseases are the most common neurodegenerative disorders, characterized pathologically by the aggregation of specific proteins: β-amyloid (Aβ) and tau in Alzheimer's, and α-synuclein in Parkinson's. nih.gov
Recent in vitro research has explored the potential of Arimoclomol, formulated into nanomicelles, to counteract these pathological processes. nih.govnih.gov These studies demonstrated that Arimoclomol nanomicelles significantly reduced the aggregation of both Aβ1-42 and α-synuclein. nih.govnih.gov The effect was more pronounced on α-synuclein aggregation. nih.gov These findings suggest that by targeting the fundamental process of protein misfolding, Arimoclomol could have antifibrillogenic activity relevant to both Alzheimer's and Parkinson's disease pathology. nih.govnih.gov Another study proposed testing Arimoclomol in a genetic preclinical model of Parkinson's disease based on the overexpression of α-synuclein, highlighting its potential to enhance the chaperone-mediated refolding pathway. michaeljfox.org
Table 4: Research Findings in AD & PD Preclinical Models
| Model System | Key Findings | Reference |
|---|---|---|
| In vitro Aβ1-42 Aggregation Assay | Arimoclomol nanomicelles significantly reduced β-amyloid aggregation. | nih.govnih.gov |
| In vitro α-synuclein Aggregation Assay | Arimoclomol nanomicelles significantly reduced α-synuclein aggregation, with a more potent effect than on Aβ1-42. | nih.govnih.gov |
Spinal and Bulbar Muscular Atrophy (SBMA), also known as Kennedy's disease, is a neurodegenerative disorder caused by an expansion of a polyglutamine tract in the androgen receptor protein. This mutation leads to protein misfolding and aggregation, resulting in the loss of lower motor neurons. The core mechanism of action for Arimoclomol, which involves amplifying the heat shock response to aid in protein folding and clearance, is directly relevant to protein misfolding diseases like SBMA. While specific preclinical studies on Arimoclomol in SBMA models were not identified in the provided search results, its established mechanism in other proteinopathy-driven neurodegenerative diseases, such as ALS, suggests a strong theoretical rationale for its potential application in SBMA.
Retinitis Pigmentosa (RP) is a group of inherited retinal diseases that lead to progressive vision loss due to the death of photoreceptor cells. nih.gov Many cases of autosomal dominant RP are caused by mutations in the rhodopsin gene, with the P23H mutation being the most common. mdpi.comnih.gov This mutation causes the rhodopsin protein to misfold and be retained in the endoplasmic reticulum (ER), triggering ER stress and the unfolded protein response (UPR), which can ultimately lead to cell death. nih.govresearchgate.net
In preclinical studies using a P23H rat model of RP, Arimoclomol treatment demonstrated protective effects against retinal degeneration. nih.govresearchgate.net Specifically, Arimoclomol treatment in P23H-1 rats led to:
Improved structure of the photoreceptor outer segments. researchgate.net
Better localization of the rhodopsin protein. researchgate.net
Reduced retinal degeneration. nih.gov
These findings indicate that amplifying the heat shock response with Arimoclomol can help mitigate the cellular stress caused by misfolded rhodopsin, thereby promoting photoreceptor survival. nih.govresearchgate.net
Table 5: Research Findings in RP Preclinical Models
| Model System | Key Findings | Reference |
|---|---|---|
| P23H-1 Rat Model | Improved outer segment structure; improved rhodopsin localization and solubility; reduced retinal degeneration. | nih.govresearchgate.net |
Investigation in Other Protein Misfolding-Related Neuropathies (e.g., Tauopathies)
Tauopathies, such as Alzheimer's disease, are neurodegenerative disorders characterized by the intracellular aggregation of misfolded tau protein. nih.govmdpi.com The ability of arimoclomol to enhance the cellular machinery for clearing misfolded proteins provides a strong rationale for its investigation in these conditions. Preclinical studies have begun to explore this potential.
In a key study utilizing a Caenorhabditis elegans model of tau toxicity, arimoclomol demonstrated a significant, dose-dependent amelioration of the motility defects caused by tau pathology. nih.gov This finding suggests that by activating the HSR, arimoclomol can counteract the toxic effects of tau aggregation. nih.gov The study highlights the potential of pharmacological HSR activation as a therapeutic strategy for tauopathies. nih.gov Further research indicates that chaperones like HSP70 and HSP90, which are upregulated by the HSR, interact directly with tau, assisting in its proper folding and preventing the formation of neurofibrillary tangles. mdpi.com
Table 1: Preclinical Findings for Arimoclomol in a Tauopathy Model
| Model System | Key Findings | Reference |
|---|---|---|
| C. elegans (Tauopathy model) | Ameliorated motility defects in a dose-dependent manner. | nih.gov |
Other Preclinical Disease Paradigms
The cytoprotective and protein-refolding effects of arimoclomol's mechanism suggest its potential utility extends beyond primary proteinopathies to conditions where cellular stress and secondary protein damage are key pathological features.
Diabetic complications such as peripheral neuropathy and retinopathy are associated with hyperglycemia-induced cellular stress, neuroinflammation, and oxidative stress. nih.gov While direct preclinical studies of arimoclomol in diabetic neuropathy and retinopathy models are not extensively documented, its potential has been explored in broader models of diabetes.
In studies involving Zucker diabetic fatty rats, a model of type 2 diabetes, arimoclomol treatment significantly improved the animals' ability to clear glucose from the bloodstream. bioworld.com Another experiment using rats fed a high-fat diet showed that arimoclomol lowered serum fat levels and inhibited the accumulation of fat in the liver and muscle tissue, which is linked to preventing insulin (B600854) resistance. bioworld.com Given that hyperglycemia and insulin resistance are primary drivers of the neuronal and microvascular damage seen in diabetic neuropathy and retinopathy, these findings suggest a potential therapeutic role for arimoclomol in mitigating these complications by addressing underlying metabolic dysfunctions. nih.govbioworld.comnih.gov Further research is recommended to specifically evaluate arimoclomol in models of diabetic neuropathy and retinopathy. omicsonline.org
Peripheral nerve injury from trauma results in a complex cascade of events including neuronal stress, apoptosis, and the need for regeneration. The neuroprotective properties of arimoclomol have been demonstrated in a preclinical model of acute nerve injury. omicsonline.orgclinicaltrials.gov
A study using a rat sciatic nerve crush model found that systemic administration of arimoclomol led to a significant improvement in the survival of motor neurons. omicsonline.org Ten weeks post-injury, the arimoclomol-treated group exhibited a 42% survival rate of motor neurons compared to only 15% in the control group. omicsonline.org This structural preservation was accompanied by functional improvements, as evidenced by electrophysiological assessments of active motor units. omicsonline.org Mechanistically, the spinal cords of the treated animals showed significantly elevated levels of HSP70 and HSP90, confirming target engagement and activation of the protective heat shock response. omicsonline.org
Table 2: Preclinical Findings for Arimoclomol in a Peripheral Nerve Injury Model
| Model System | Key Findings | Reference |
|---|---|---|
| Rat sciatic nerve crush model | Increased motor neuron survival to 42% (vs. 15% in control) 10 weeks post-injury. | omicsonline.org |
| Significantly improved electrophysiological outcomes (active motor units). | omicsonline.org |
Systemic inflammation contributes to pathology in a wide array of diseases, including neurodegenerative conditions. nih.govnih.gov Arimoclomol has demonstrated anti-inflammatory properties in preclinical models, suggesting a role in mitigating inflammatory processes. nih.govnih.gov
A recent study investigated arimoclomol-loaded nanomicelles and found they exerted potent anti-inflammatory effects in an in vivo acute inflammation model. nih.gov Treatment with the nanomicelles led to a significant reduction in leukocyte and neutrophil counts, key cellular mediators of inflammation. nih.gov This suggests that arimoclomol can modulate inflammatory responses. Furthermore, the co-application of arimoclomol with celastrol (B190767) (another HSR activator) in differentiated human SH-SY5Y neuronal cells was shown to target multiple disease-associated pathologies, including inflammatory and oxidative stress, in addition to protein misfolding. nih.gov These findings indicate that the therapeutic benefits of arimoclomol may be due, in part, to its ability to dampen harmful inflammatory cascades. nih.govnih.gov
Table 3: Preclinical Findings for Arimoclomol in an Inflammation Model
| Model System | Key Findings | Reference |
|---|---|---|
| In vivo acute inflammation model | Arimoclomol nanomicelles significantly reduced leukocyte and neutrophil counts. | nih.gov |
Advanced Research Methodologies and Future Investigative Avenues for Rac Arimoclomol Maleic Acid D10
Synthetic Chemistry and Isotopic Labeling Strategies for Mechanistic and Analytical Studies
The synthesis of rac-Arimoclomol Maleic Acid-d10 involves the introduction of ten deuterium (B1214612) atoms into the arimoclomol (B1213184) molecule. This isotopic labeling is a powerful tool for mechanistic and analytical studies. The primary purpose of deuteration is to alter the compound's metabolic profile by strengthening the carbon-hydrogen bonds, which can slow down metabolic processes at these positions. This allows researchers to better understand the compound's pharmacokinetics and metabolic fate.
In a typical synthetic route, deuterated starting materials are incorporated at specific positions within the arimoclomol scaffold. For instance, deuterated piperidine (B6355638) could be used to introduce deuterium atoms into the piperidinylpropoxy side chain. The precise placement of these labels is critical for tracking the molecule in biological systems and for elucidating the mechanisms of its therapeutic action. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are then employed to follow the journey of the deuterated compound in vitro and in vivo.
Structure-Activity Relationship (SAR) Investigations for Novel Analog Development
Structure-activity relationship (SAR) studies are crucial for the development of novel analogs of arimoclomol with improved efficacy and selectivity. These investigations systematically modify the chemical structure of arimoclomol and assess how these changes affect its biological activity. For example, researchers might explore variations in the pyridinecarboximidoyl chloride core or the N-hydroxy-3-(1-piperidinyl)propoxy side chain.
The goal of these SAR studies is to identify key structural features that are essential for the desired therapeutic effects, such as the induction of the heat shock response. By understanding these relationships, medicinal chemists can design new compounds with enhanced properties, potentially leading to more potent and targeted therapies. Docking studies, which model the interaction of the compound with its target proteins, can provide valuable insights to guide the design of these novel analogs. researchgate.net
Advanced Formulation and Delivery Systems (e.g., Nanomicelles for enhanced targeting)
To maximize the therapeutic potential of this compound, researchers are exploring advanced formulation and delivery systems. These systems aim to improve the compound's solubility, stability, and bioavailability, as well as to enable targeted delivery to specific tissues or cells.
One promising approach is the use of nanomicelles. These are self-assembling nanosized structures that can encapsulate the drug, protecting it from degradation and facilitating its transport through the body. Other advanced delivery systems being investigated include liposomes, polymeric nanoparticles, and hyaluronic acid-based nanocarriers. nih.gov These technologies hold the potential to enhance the therapeutic index of arimoclomol by increasing its concentration at the site of action while minimizing off-target effects. nih.gov
Preclinical Combination Therapy Strategies (e.g., with Histone Deacetylase Inhibitors)
Preclinical studies are exploring the potential of combining this compound with other therapeutic agents to achieve synergistic effects. One area of significant interest is the combination with histone deacetylase (HDAC) inhibitors. nih.govmdpi.com
HDAC inhibitors are known to modulate gene expression and have shown promise in various disease models. mdpi.com In the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), combining arimoclomol with HDAC inhibitors has been shown to enhance the expression of heat shock proteins, which are crucial for cellular protection. nih.gov Studies have demonstrated that this combination can lead to improved neuroprotection through multiple mechanisms. nih.govnih.gov For instance, certain HDAC inhibitors have been found to act as co-inducers of Hsp70 expression in response to cellular stress, complementing the action of arimoclomol. nih.gov
Table 1: Preclinical Combination Studies with Arimoclomol and HDAC Inhibitors
| Combination Agent | Disease Model | Key Findings | Reference |
| SAHA (pan-HDAC inhibitor) | ALS (proteotoxic stress) | Enhanced Hsp70 expression, reduced loss of nuclear FUS | nih.gov |
| RGFP109 (HDAC1/3 inhibitor) | ALS (proteotoxic stress) | Comparable HSP co-induction to arimoclomol | nih.gov |
| Tubastatin A (HDAC6 inhibitor) | ALS (heat shock) | Co-inducer of Hsp70 expression | nih.gov |
Development of Novel Preclinical Biomarkers for Disease Progression and Therapeutic Response
The development of reliable preclinical biomarkers is essential for accurately assessing disease progression and the therapeutic response to this compound. Biomarkers can provide objective measures of a drug's effect on the underlying pathology of a disease.
In the context of arimoclomol's mechanism of action, which involves the upregulation of the heat shock response, key pharmacodynamic biomarkers include the levels of heat shock proteins (HSPs) like HSP70. nih.govnih.gov Monitoring the expression of these proteins can provide evidence of target engagement. nih.gov Furthermore, in diseases like Niemann-Pick type C (NPC), biomarkers related to lipid accumulation, such as cholestane-triol and unesterified cholesterol, are being investigated to track the drug's impact on the disease's metabolic defects. nih.gov The development and validation of such biomarkers are critical for the successful translation of preclinical findings to clinical trials. nih.gov
Application of Advanced Imaging Techniques for In Vivo Mechanism Elucidation
Advanced imaging techniques are powerful tools for elucidating the in vivo mechanism of action of this compound. Non-invasive imaging modalities allow researchers to visualize and quantify biological processes in living organisms over time. nih.gov
Techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) can be used to track the distribution of radiolabeled arimoclomol analogs in the body, providing insights into its pharmacokinetics and target engagement. nih.gov Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) can provide anatomical and metabolic information, allowing for the assessment of the drug's effects on tissue structure and function. nih.gov These advanced imaging approaches offer an invaluable window into the dynamic interactions of this compound within a living system, helping to unravel its complex mechanisms of action. nih.gov
Q & A
Q. What is the role of rac-Arimoclomol Maleic Acid-d10 in pharmacokinetic and metabolic studies?
rac-Arimoclomol Maleic Acid-d10 is a deuterated isotopologue of arimoclomol, a heat shock protein (HSP) inducer. Its deuterium labeling enables precise tracking of drug absorption, distribution, metabolism, and excretion (ADME) in preclinical models. The deuterium atoms at specific positions (e.g., d10) reduce metabolic degradation, allowing researchers to distinguish endogenous metabolites from the drug-derived species using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. How is this compound synthesized and characterized for research use?
Synthesis involves deuterium incorporation via catalytic hydrogen-deuterium exchange or deuterated precursor reactions. Characterization requires:
- Purity analysis : High-performance liquid chromatography (HPLC) with UV/Vis detection (≥98% purity) .
- Isotopic enrichment confirmation : Mass spectrometry (e.g., LC-MS/MS) to verify deuterium incorporation at specified positions .
- Structural validation : H/C NMR to confirm the absence of undesired stereoisomers or impurities .
Q. What analytical methods are recommended for quantifying rac-Arimoclomol Maleic Acid-d10 in biological matrices?
- Sample preparation : Protein precipitation or solid-phase extraction to isolate the compound from plasma/tissue homogenates.
- Quantification : LC-MS/MS using multiple reaction monitoring (MRM) transitions specific to deuterated fragments (e.g., m/z transitions adjusted for d10 labeling). Calibration curves must span the expected concentration range (1–1000 ng/mL) with ≤15% variability .
Advanced Research Questions
Q. How do deuterium isotope effects (IEs) influence the pharmacodynamic profile of this compound compared to the non-deuterated form?
Deuterium substitution can alter metabolic stability and binding kinetics. For example:
- Metabolic IE : Reduced CYP-mediated oxidation at deuterated sites may prolong half-life () but requires validation via in vitro microsomal assays .
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can compare HSP-binding kinetics between deuterated and non-deuterated forms .
- In vivo correlation : Parallel studies in disease models (e.g., ALS or Niemann-Pick Type C) are needed to assess functional equivalence .
Q. How should researchers resolve contradictions in stability data for rac-Arimoclomol Maleic Acid-d10 under varying storage conditions?
- Controlled stability studies : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Discrepancies may arise from hygroscopicity of maleic acid counterions or light sensitivity .
- Statistical modeling : Use multivariate regression to identify critical degradation factors (e.g., temperature > humidity) and define optimal storage conditions (e.g., -20°C in desiccated amber vials) .
Q. What experimental designs are optimal for assessing the therapeutic efficacy of rac-Arimoclomol Maleic Acid-d10 in protein misfolding disease models?
- Factorial design : Test dose-response relationships (e.g., 1–10 mg/kg) and treatment durations while controlling for sex, age, and genetic background in transgenic mice .
- Endpoint selection : Combine biomarker analysis (e.g., HSP70 levels) with functional outcomes (e.g., motor neuron survival) to capture multidimensional efficacy .
- Blinding and randomization : Mitigate bias by using coded samples and automated behavioral assays .
Q. How can researchers validate the absence of isotopic cross-talk in multiplexed assays using rac-Arimoclomol Maleic Acid-d10 and other deuterated probes?
- Cross-reactivity testing : Co-incubate with structurally similar deuterated compounds (e.g., HSP inhibitors) and analyze MS spectra for overlapping fragments.
- Signal thresholding : Establish limits of detection (LOD) and quantification (LOQ) for each MRM transition to ensure specificity .
- Negative controls : Include biological matrices spiked with non-deuterated analogs to confirm no interference .
Methodological and Theoretical Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in rac-Arimoclomol Maleic Acid-d10 studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC and maximum effect () .
- Survival analysis : Use Kaplan-Meier curves with log-rank tests for time-to-event outcomes (e.g., disease progression) .
- Adjustment for multiple comparisons : Apply Benjamini-Hochberg correction to minimize false discovery rates in omics datasets .
Q. How should researchers integrate rac-Arimoclomol Maleic Acid-d10 into a theoretical framework for studying protein homeostasis?
Q. What are the ethical and methodological implications of using rac-Arimoclomol Maleic Acid-d10 in translational research?
- Preclinical-to-clinical bridging : Ensure deuterium labeling does not alter toxicity profiles by comparing NOAEL (no-observed-adverse-effect-level) data across species .
- Regulatory compliance : Adhere to ICH guidelines for isotopic impurity thresholds (e.g., ≤0.1% non-deuterated species) in drug substance specifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
